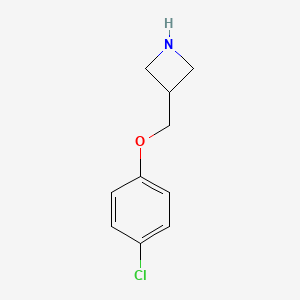
3-(4-Chloro-phenoxymethyl)-azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-phenoxymethyl)-azetidine is a chemical compound with the molecular formula C10H12ClNO It is known for its unique structure, which includes an azetidine ring substituted with a chlorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-phenoxymethyl)-azetidine typically involves the reaction of 4-chlorophenol with an azetidine derivative. One common method includes the use of 4-chlorophenol and azetidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chloro-phenoxymethyl)-azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in organic solvents like DMF or THF.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(4-Chloro-phenoxymethyl)-azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-phenoxymethyl)-azetidine involves its interaction with specific molecular targets and pathways. The chlorophenoxy group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The azetidine ring may also contribute to the compound’s bioactivity by enhancing its binding affinity to target proteins or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
3-[(3-Chlorophenoxy)methyl]azetidine: Similar structure but with the chlorophenoxy group at a different position.
3-[(4-Bromophenoxy)methyl]azetidine: Similar structure with a bromine atom instead of chlorine.
3-[(4-Methylphenoxy)methyl]azetidine: Similar structure with a methyl group instead of chlorine.
Uniqueness
3-(4-Chloro-phenoxymethyl)-azetidine is unique due to the specific positioning of the chlorophenoxy group, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions .
Propiedades
Fórmula molecular |
C10H12ClNO |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
3-[(4-chlorophenoxy)methyl]azetidine |
InChI |
InChI=1S/C10H12ClNO/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8/h1-4,8,12H,5-7H2 |
Clave InChI |
YRZVCFVNLXXMMA-UHFFFAOYSA-N |
SMILES |
C1C(CN1)COC2=CC=C(C=C2)Cl |
SMILES canónico |
C1C(CN1)COC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


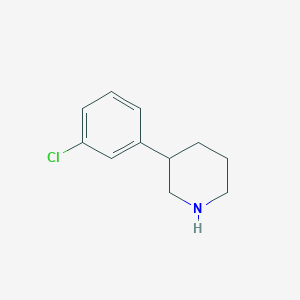
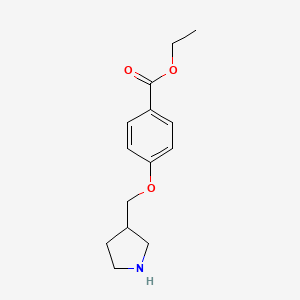
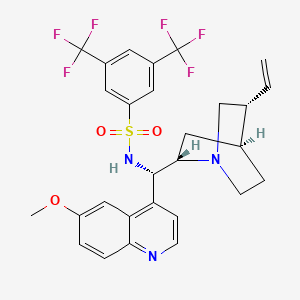

![5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1648836.png)
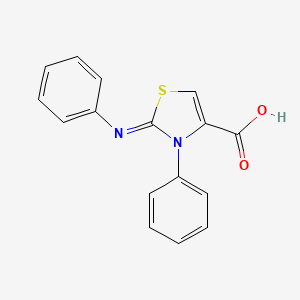
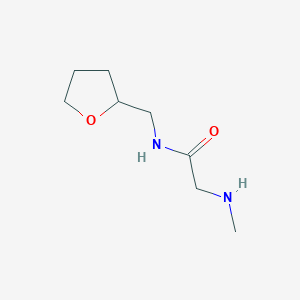
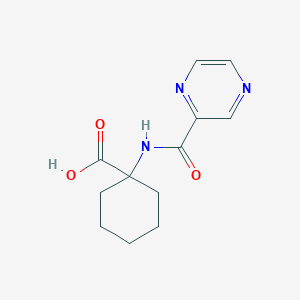


![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648857.png)
![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648859.png)
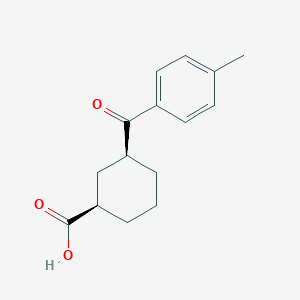
![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648862.png)
